molecular formula C10H8ClFO2 B2644411 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione CAS No. 1020040-14-5

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione

Cat. No.: B2644411
CAS No.: 1020040-14-5
M. Wt: 214.62
InChI Key: ORIDGQVSKPBTRN-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzene.

    Acylation Reaction: The key step involves the acylation of 2-chloro-6-fluorobenzene with butane-1,3-dione under Friedel-Crafts acylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the diketone to diols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and specificity.

    Chemical Reactions: The diketone structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)butane-1,3-dione
  • 1-(2-Fluorophenyl)butane-1,3-dione
  • 1-(2-Bromo-6-fluorophenyl)butane-1,3-dione

Uniqueness: 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is unique due to the simultaneous presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and specificity in various applications.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIDGQVSKPBTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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